molecular formula C13H11IO B1404273 1-Iodo-2-(phenoxymethyl)benzene CAS No. 91718-21-7

1-Iodo-2-(phenoxymethyl)benzene

Cat. No. B1404273
CAS RN: 91718-21-7
M. Wt: 310.13 g/mol
InChI Key: NAFBGMQXEJNQNU-UHFFFAOYSA-N
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Description

1-Iodo-2-(phenoxymethyl)benzene, also known as 2-iodotoluene , is a chemical compound with the molecular formula C₁₃H₁₁IO . Its structure consists of a benzene ring substituted with an iodine atom at position 2 and a phenoxymethyl group at position 1. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.



Synthesis Analysis

The synthesis of 1-Iodo-2-(phenoxymethyl)benzene involves introducing the iodine substituent onto the benzene ring. One common method for its preparation is the iodination of toluene . This reaction typically proceeds via electrophilic aromatic substitution, where iodine reacts with toluene in the presence of a Lewis acid catalyst (such as iron(III) chloride ). The phenoxymethyl group can be introduced using appropriate reagents.



Molecular Structure Analysis

The molecular structure of 1-Iodo-2-(phenoxymethyl)benzene is characterized by the following features:



  • Benzene Ring : The six-carbon aromatic ring provides stability and contributes to the compound’s reactivity.

  • Iodine Atom (I) : Positioned at the second carbon, the iodine atom imparts unique properties to the molecule.

  • Phenoxymethyl Group : Attached to the first carbon, this group consists of a benzene ring linked to a methylene (CH₂) group via an oxygen atom.



Chemical Reactions Analysis

1-Iodo-2-(phenoxymethyl)benzene can participate in various chemical reactions:



  • Substitution Reactions : The iodine atom can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

  • Aryl Halide Reactions : The benzene ring allows for further functionalization, such as coupling reactions or Suzuki-Miyaura cross-coupling reactions.



Physical And Chemical Properties Analysis


  • Physical State : 1-Iodo-2-(phenoxymethyl)benzene is typically a solid at room temperature.

  • Melting Point : The compound melts at a specific temperature (which can be determined experimentally).

  • Solubility : It may exhibit limited solubility in organic solvents due to its aromatic nature.


Safety And Hazards


  • Toxicity : As with any halogenated compound, caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.

  • Irritant : It may irritate skin and eyes.

  • Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.


Future Directions

1-Iodo-2-(phenoxymethyl)benzene warrants further investigation:



  • Biological Activity : Explore its potential as an anticancer agent or other therapeutic applications.

  • Materials Science : Investigate its use in materials synthesis (e.g., polymers or coatings).


properties

IUPAC Name

1-iodo-2-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFBGMQXEJNQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741013
Record name 1-Iodo-2-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-(phenoxymethyl)benzene

CAS RN

91718-21-7
Record name 1-Iodo-2-(phenoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91718-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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